molecular formula C12H18Cl2N2O2 B2492171 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride CAS No. 209525-84-8

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride

Cat. No.: B2492171
CAS No.: 209525-84-8
M. Wt: 293.19
InChI Key: RHFQWWYRSSPPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride is an organic compound with the molecular formula C12H17ClN2O2. It is a crystalline powder that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and a solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include catalysts and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride
  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one

Uniqueness

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields of scientific research.

Properties

IUPAC Name

2-amino-1-(4-morpholin-4-ylphenyl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14;;/h1-4H,5-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFQWWYRSSPPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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